2-[(3,4-Dimethylphenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one
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Overview
Description
2-[(3,4-Dimethylphenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by its unique structure, which includes a bipyrimidine core substituted with various functional groups such as dimethylphenyl, ethylpiperazinyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Substitution Reactions:
Final Functionalization: The final step involves the methylation of the bipyrimidine core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl: This compound shares a similar bipyrimidine core but differs in the substitution pattern.
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another related compound with a similar piperazinyl group but a different core structure.
Uniqueness
2-[(3,4-Dimethylphenyl)amino]-2’-(4-ethylpiperazin-1-YL)-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one is unique due to its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C23H29N7O |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(3,4-dimethylanilino)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H29N7O/c1-5-29-8-10-30(11-9-29)23-24-14-19(17(4)25-23)20-13-21(31)28-22(27-20)26-18-7-6-15(2)16(3)12-18/h6-7,12-14H,5,8-11H2,1-4H3,(H2,26,27,28,31) |
InChI Key |
QSMSMHMEAOCGJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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